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Compound of Interest

Compound Name: Resinone

Cat. No.: B604930

Welcome to the Resinone Technical Support Center. This resource is designed for
researchers, scientists, and drug development professionals to troubleshoot and optimize the
resolution of 3D printed microstructures using Resinone resins.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides

This section addresses common issues encountered during the 3D printing process in a
guestion-and-answer format, providing direct and actionable solutions.

Issue 1: Poor Adhesion to the Build Plate

Q1: My print is not sticking to the build plate and is instead found cured to the FEP film. What is
causing this and how can | fix it?

A: This is a common adhesion failure. Several factors can contribute to this issue. Here’s a
step-by-step guide to troubleshoot and resolve it:

» Build Plate Leveling: An improperly leveled build plate is the most frequent cause of
adhesion failure. Ensure the build plate is perfectly parallel to the LCD screen.

o Bottom Layer Exposure Time: The initial layers, or "bottom layers," require a longer exposure
time to create a strong bond with the build plate. As a general rule, the bottom layer
exposure time should be 8-12 times longer than your normal layer exposure time.[1] For
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example, if your normal layer exposure is 2.5 seconds, the bottom layer exposure should be
between 20 and 30 seconds.

Number of Bottom Layers: Increasing the number of bottom layers (typically between 5 and
10) can also improve adhesion.[1]

Build Plate Surface: A build plate that is too smooth or has residue from previous prints can
prevent proper adhesion.

o Cleaning: Thoroughly clean the build plate with isopropyl alcohol (IPA) before each print to
remove any uncured resin or oils.

o Scuffing: If the build plate is new and very smooth, you can lightly scuff the surface with
fine-grit sandpaper to create a micro-texture for the resin to grip.

Resin Temperature: The ideal ambient temperature for most resins is between 20-25°C (68-
77°F). If the resin is too cold, its viscosity increases, which can hinder proper adhesion.

Issue 2: Layer Separation or Delamination

Q2: My print is failing mid-print with layers separating from each other. What causes this
delamination and how can | prevent it?

A: Layer separation, or delamination, occurs when the bond between subsequent layers is too
weak. This can be caused by several factors related to print settings and mechanical stress.

Insufficient Exposure Time: If the exposure time for normal layers is too short, the resin will
not be fully cured, leading to weak interlayer adhesion. Incrementally increase the exposure
time in small steps (e.g., 0.5-second increments) and perform a calibration print to find the
optimal setting.

Lift Speed: A lift speed that is too high can create excessive pulling forces on the print as it
separates from the FEP film, causing layers to tear apart. Reduce the lift speed to minimize
these forces. A typical lift speed for normal layers is around 65 mm/min.[2]

Large Cross-Sectional Area: Printing large, solid cross-sections parallel to the build plate
increases the surface area adhering to the FEP film, leading to high suction forces. Orienting
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the model at an angle (typically 15-30 degrees) can significantly reduce the cross-sectional
area of each layer.

» Hollowing and Drain Holes: For large models, hollowing the part and adding drain holes is
crucial. This reduces the suction cup effect and allows uncured resin to escape, preventing
pressure buildup that can lead to layer separation.

e Resin Viscosity: If the resin is too viscous (e.g., due to low temperature), it may not have
enough time to flow back and settle between layers, especially with fast lift speeds. Ensure
your printing environment is within the recommended temperature range.

Issue 3: Dimensional Inaccuracy and Loss of Detail

Q3: The dimensions of my printed microstructures are not accurate, and fine details are being
lost. How can | improve the dimensional accuracy and resolution?

A: Achieving high resolution and dimensional accuracy is critical for microstructures. This
requires careful calibration of your printer and resin.

o Exposure Time Calibration: Both under-exposure and over-exposure can negatively impact
resolution.

o Under-exposure: Leads to loss of fine features as they do not cure properly.

o Over-exposure: Causes light to bleed into surrounding areas, making features larger than
intended and closing up small holes or gaps. Use a calibration model to dial in the perfect
exposure time for your specific resin and layer height.

o Layer Height: A smaller layer height will result in a higher resolution in the Z-axis, leading to
smoother surfaces on curved or angled features. Common layer heights for high-resolution
prints are between 25 and 50 microns.[1]

e Anti-Aliasing: This software feature helps to smooth the surfaces of your prints by using
grayscale pixels at the edges of layers, reducing the "stair-stepping"” effect.

» Resin Properties: Use a high-resolution resin specifically formulated for fine details. These
resins typically have lower viscosity and optimized photo-initiator content.
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e Post-Processing: Proper washing and curing are essential.

o Washing: Ensure all uncured resin is removed from the surface of the print by washing it
thoroughly in IPA. Residual resin can cure during post-curing and obscure fine details.

o Curing: Over-curing can lead to shrinkage and warping, affecting dimensional accuracy.
Follow the recommended post-curing times for your resin.

Issue 4: Surface Imperfections (Lines, Blobs, or Roughness)

Q4: My prints have visible layer lines, small blobs, or a rough surface finish. What can | do to
achieve a smoother surface?

A: Surface imperfections can detract from the quality of your microstructures. Here’s how to
address them:

o Layer Height: As mentioned, a smaller layer height will reduce the visibility of layer lines.

» Print Orientation: The orientation of your model relative to the build plate can significantly
impact surface finish. Avoid orienting flat surfaces parallel to the build plate to minimize the
stair-stepping effect.

e Support Structures: The placement and removal of support structures can leave marks on
the surface.

o Fine-tune support settings: Use smaller contact points for supports on detailed surfaces.

o Post-processing: Carefully remove supports and then sand the areas with fine-grit
sandpaper to smooth out any blemishes.

e Resin Cleanliness: Debris or cured particles in the resin vat can get trapped in the print,
causing surface defects. Filter your resin after a failed print and keep the vat covered when

not in use.

» Light-Off Delay (Rest Time): This setting introduces a pause after the build plate retracts and
before the UV light turns on for the next layer. This allows the resin to settle, which can lead
to a smoother surface finish. A light-off delay of 1-2 seconds is often sufficient.
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Quantitative Data Tables

The following tables provide typical printing parameters and mechanical properties for a
standard high-resolution gray photopolymer resin, which can be used as a starting point for
"Resinone" resin.

Table 1: Recommended Printing Parameters for High-Resolution Gray Resin

Parameter 50 pm Layer Height 25 pm Layer Height
Bottom Layer Count 5-10 5-10

Bottom Exposure Time 20-30s 25-35s

Normal Exposure Time 20-35s 15-30s

Lift Distance 5-7 mm 5-7 mm

Lift Speed 60 - 90 mm/min 50 - 80 mm/min
Retract Speed 100 - 150 mm/min 90 - 140 mm/min
Light-Off Delay 1-2s 1-2s

Note: These are starting recommendations. Optimal settings may vary depending on the
specific printer and ambient conditions. Always perform a calibration print to fine-tune your
parameters.

Table 2: Mechanical Properties of High-Resolution Gray Resin (Post-Cured)
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Mechanical Before Post-Curing  After Post-Curing
. Test Method

Property (Green State) (60 min @ 60°C)
Ultimate Tensile

35 MPa 61 MPa ASTM D638
Strength
Tensile Modulus 1.4 GPa 2.6 GPa ASTM D638
Elongation at Break 325 % 13 % ASTM D638
Flexural Strength 39 MPa 86 MPa ASTM D790
Flexural Modulus 0.94 GPa 2.2 GPa ASTM D790

Data sourced from a representative high-resolution gray resin datasheet.[3]
Experimental Protocols
Protocol 1: High-Resolution Calibration Procedure

This protocol outlines the steps to calibrate your 3D printer for optimal microstructure resolution
using a calibration model.

Objective: To determine the optimal exposure time and other printing parameters to achieve the
highest possible resolution and dimensional accuracy.

Materials:

» Resinone High-Resolution Resin

e 3D Printer

o Calibration Model STL file (e.g., AmeraLabs Town, Phrozen XP Finder)
« Isopropyl Alcohol (IPA), 99%+

e UV Curing Station

 Digital Calipers
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Methodology:

e Printer Setup:
o Ensure the 3D printer is on a stable, level surface.
o Thoroughly clean the build plate with IPA.

o Level the build plate according to the manufacturer's instructions. This is a critical step for
successful printing.[4]

o Ensure the FEP film in the resin vat is clean and free of any damage.

o Pour the Resinone resin into the vat, avoiding bubbles. Allow the resin to settle for a few
minutes.

 Slicing the Calibration Model:
o Load the calibration model STL into your slicer software.
o Set the layer height to your desired resolution (e.g., 50 um or 25 pm).

o Use the recommended starting parameters from Table 1 for your chosen layer height. It is
often beneficial to print multiple instances of the calibration model on the build plate, each
with a slightly different normal exposure time (e.g., in 0.25-second increments).

e Printing and Post-Processing:

[e]

Print the calibration model.

o

Once the print is complete, carefully remove the build plate and wash the print thoroughly
in IPA to remove all uncured resin.

o

Gently remove the calibration models from the build plate.

[¢]

Allow the models to dry completely.

[¢]

Post-cure the models in a UV curing station for the recommended time (e.g., 30 minutes).
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e Analysis of the Calibration Print:

o Dimensional Accuracy: Use digital calipers to measure specific features on the calibration
model and compare them to the known dimensions from the STL file.

o Positive and Negative Space Resolution: Examine fine features such as small pins, holes,
and thin walls.

» Over-exposure: Small holes may be closed or smaller than intended, and thin positive
features may appear thicker.

» Under-exposure: Small pins and thin walls may be missing or incomplete.

o Surface Quality: Inspect for smooth surfaces and sharp edges. Over-exposure can lead to
a loss of sharpness.

o Select the Optimal Exposure Time: Choose the exposure time that results in the best
balance of dimensional accuracy, feature resolution, and surface quality.

o |terative Refinement:

o If necessary, repeat the calibration process with a narrower range of exposure times to
further refine your settings.

o Once the optimal exposure time is determined, you can also fine-tune other parameters
like lift speed and light-off delay to further improve print quality.

Mandatory Visualizations
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Click to download full resolution via product page

Caption: Troubleshooting workflow for common resin 3D printing issues.
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Start: High-Resolution Calibration

1. Printer Setup
- Level Build Plate
- Clean Vat & Plate

2. Slice Calibration Model
- Set Layer Height
- Vary Exposure Times

3. Print Calibration Model

4. Post-Process
- Wash with IPA
- Cure with UV

5. Analyze Print
- Measure Dimensions
- Inspect Features

Optimal Resolution Achieved?

6. Refine Settings
End: Use Optimized Settings - Adjust Exposure Time
- Fine-tune Lift Speed

Click to download full resolution via product page

Caption: Experimental workflow for high-resolution calibration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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